molecular formula C20H31N2O6P B1242506 [(1S,3S,6S,7S,8R,9S)-7-hydroxy-6-[(4-methoxyphenyl)methyl]-3-(methylamino)-5-azatricyclo[6.3.1.01,5]dodecan-9-yl] dihydrogen phosphate

[(1S,3S,6S,7S,8R,9S)-7-hydroxy-6-[(4-methoxyphenyl)methyl]-3-(methylamino)-5-azatricyclo[6.3.1.01,5]dodecan-9-yl] dihydrogen phosphate

Cat. No. B1242506
M. Wt: 426.4 g/mol
InChI Key: CIISYBZFZSWZLX-KKMIJOEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1S,3S,6S,7S,8R,9S)-7-hydroxy-6-[(4-methoxyphenyl)methyl]-3-(methylamino)-5-azatricyclo[6.3.1.01,5]dodecan-9-yl] dihydrogen phosphate is a natural product found in Cladobotryum with data available.

Scientific Research Applications

Crystal Structure and Solid-State Aggregation

A study by Dar, Mallick, and Murugavel (2015) discusses the synthesis and characterization of functionalized monoaryl phosphate building units, which can form tubular structures in the solid state through hydrogen bonding. These compounds are potentially useful for building functionalized metal phosphate secondary building units (Dar, Mallick, & Murugavel, 2015).

Synthesis and Biological Properties

Farrow et al. (1990) synthesized a series of aryl bis(thymidin-5'-yl) phosphate derivatives to find a suitable derivative that hydrolyzes under physiological conditions. These compounds were evaluated for antiherpesvirus effects, suggesting potential applications in antiviral therapy (Farrow, Jones, Kumar, Walker, Balzarini, & De Clercq, 1990).

Antitumor Agents

Chou et al. (2010) designed and synthesized new 2-phenylquinolin-4-ones as potent antitumor agents. They found that these analogues exhibit significant inhibitory activity against various tumor cell lines, suggesting a role in cancer therapy (Chou et al., 2010).

Synthesis and Copolymerization of Acrylamides

Touet, Pierre, Brown, and Boschetti (1989) synthesized ω-aminoalkyl dihydrogen phosphates, which were then reacted with acrylic or methacrylic anhydride to create new acrylic monomers. These monomers could be used as stationary phases for protein separation by ion-exchange chromatography, indicating potential applications in biochemistry (Touet, Pierre, Brown, & Boschetti, 1989).

Real-Time Phosphate Sensing in Living Cells

Paredes et al. (2013) developed a method for real-time phosphate sensing in living cells using fluorescence lifetime imaging microscopy (FLIM). This technique can be used for monitoring cellular processes, offering insights into cellular biochemistry (Paredes, Girón, Ruedas-Rama, Orte, Crovetto, Talavera, Salto, & Alvarez-Pez, 2013).

properties

Molecular Formula

C20H31N2O6P

Molecular Weight

426.4 g/mol

IUPAC Name

[(1S,3S,6S,7S,8R,9S)-7-hydroxy-6-[(4-methoxyphenyl)methyl]-3-(methylamino)-5-azatricyclo[6.3.1.01,5]dodecan-9-yl] dihydrogen phosphate

InChI

InChI=1S/C20H31N2O6P/c1-21-14-10-20-8-7-18(28-29(24,25)26)16(11-20)19(23)17(22(20)12-14)9-13-3-5-15(27-2)6-4-13/h3-6,14,16-19,21,23H,7-12H2,1-2H3,(H2,24,25,26)/t14-,16-,17-,18-,19-,20+/m0/s1

InChI Key

CIISYBZFZSWZLX-KKMIJOEASA-N

Isomeric SMILES

CN[C@H]1C[C@]23CC[C@@H]([C@H](C2)[C@@H]([C@@H](N3C1)CC4=CC=C(C=C4)OC)O)OP(=O)(O)O

Canonical SMILES

CNC1CC23CCC(C(C2)C(C(N3C1)CC4=CC=C(C=C4)OC)O)OP(=O)(O)O

synonyms

FR 901483
FR-901483
FR901483

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(1S,3S,6S,7S,8R,9S)-7-hydroxy-6-[(4-methoxyphenyl)methyl]-3-(methylamino)-5-azatricyclo[6.3.1.01,5]dodecan-9-yl] dihydrogen phosphate
Reactant of Route 2
[(1S,3S,6S,7S,8R,9S)-7-hydroxy-6-[(4-methoxyphenyl)methyl]-3-(methylamino)-5-azatricyclo[6.3.1.01,5]dodecan-9-yl] dihydrogen phosphate
Reactant of Route 3
[(1S,3S,6S,7S,8R,9S)-7-hydroxy-6-[(4-methoxyphenyl)methyl]-3-(methylamino)-5-azatricyclo[6.3.1.01,5]dodecan-9-yl] dihydrogen phosphate
Reactant of Route 4
[(1S,3S,6S,7S,8R,9S)-7-hydroxy-6-[(4-methoxyphenyl)methyl]-3-(methylamino)-5-azatricyclo[6.3.1.01,5]dodecan-9-yl] dihydrogen phosphate
Reactant of Route 5
[(1S,3S,6S,7S,8R,9S)-7-hydroxy-6-[(4-methoxyphenyl)methyl]-3-(methylamino)-5-azatricyclo[6.3.1.01,5]dodecan-9-yl] dihydrogen phosphate
Reactant of Route 6
[(1S,3S,6S,7S,8R,9S)-7-hydroxy-6-[(4-methoxyphenyl)methyl]-3-(methylamino)-5-azatricyclo[6.3.1.01,5]dodecan-9-yl] dihydrogen phosphate

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